Pyriproxyfen-d4

Description

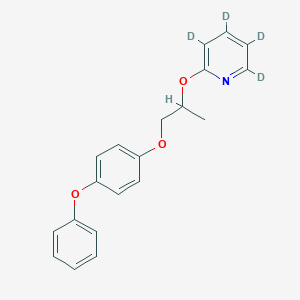

Structure

3D Structure

Properties

Molecular Formula |

C20H19NO3 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

2,3,4,5-tetradeuterio-6-[1-(4-phenoxyphenoxy)propan-2-yloxy]pyridine |

InChI |

InChI=1S/C20H19NO3/c1-16(23-20-9-5-6-14-21-20)15-22-17-10-12-19(13-11-17)24-18-7-3-2-4-8-18/h2-14,16H,15H2,1H3/i5D,6D,9D,14D |

InChI Key |

NHDHVHZZCFYRSB-GEAZLQEVSA-N |

Synonyms |

2-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine-D4 |

Origin of Product |

United States |

Foundational & Exploratory

What is Pyriproxyfen-d4 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on Pyriproxyfen-d4, a deuterated analog of the insect growth regulator Pyriproxyfen. It is primarily intended for professionals in research and development who require a stable, reliable internal standard for the quantitative analysis of Pyriproxyfen in various matrices. This document outlines the core properties of Pyriproxyfen-d4, its principal application in research, and detailed experimental protocols for its use.

Introduction to Pyriproxyfen-d4

Pyriproxyfen-d4 is a synthetic, isotopically labeled form of Pyriproxyfen where four hydrogen atoms on the pyridine ring have been replaced with deuterium atoms. This substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, while maintaining nearly identical chemical and physical properties. This key difference allows it to be distinguished by mass spectrometry, making it an ideal internal standard for analytical applications.

Chemical Structure:

-

Pyriproxyfen: 2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine

-

Pyriproxyfen-d4: 2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine-d4

The primary utility of Pyriproxyfen-d4 in a research setting is to correct for the loss of analyte during sample preparation and to account for matrix effects during instrumental analysis, thereby improving the accuracy and precision of quantitative results.

Core Properties and Specifications

Quantitative data for Pyriproxyfen-d4 and its parent compound, Pyriproxyfen, are summarized below. These values are essential for the development of analytical methods.

| Property | Pyriproxyfen-d4 | Pyriproxyfen |

| Chemical Formula | C₂₀H₁₅D₄NO₃ | C₂₀H₁₉NO₃ |

| Molecular Weight | 325.39 g/mol | 321.37 g/mol |

| CAS Number | 2446366-95-4 | 95737-68-1 |

| IUPAC Name | 2-((1-(4-phenoxyphenoxy)propan-2-yl)oxy)pyridine-3,4,5,6-d4 | 4-phenoxyphenyl (RS)-2-(2-pyridyloxy)propyl ether |

| Appearance | White to pale yellow solid | White to pale yellow solid |

| Purity (Typical) | ≥98% chemical purity, ≥99% isotopic purity (atom % D) | ≥97% |

Primary Use in Research: Internal Standard in Mass Spectrometry

The predominant application of Pyriproxyfen-d4 is as an internal standard for the quantification of Pyriproxyfen residues in various complex matrices, including environmental samples (water, soil), agricultural products (fruits, vegetables), and biological samples (tissues, fluids). The analytical technique of choice is typically Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard like Pyriproxyfen-d4 is considered the gold standard in quantitative mass spectrometry for several reasons:

-

Similar Chemical Behavior: Pyriproxyfen-d4 exhibits nearly identical chemical and physical properties to Pyriproxyfen, ensuring that it behaves similarly during sample extraction, cleanup, and chromatographic separation.

-

Correction for Matrix Effects: Complex sample matrices can enhance or suppress the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification. As Pyriproxyfen-d4 is similarly affected, the ratio of the analyte to the internal standard remains constant, allowing for accurate measurement.

-

Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument response, the use of an internal standard significantly enhances the reliability of the analytical results.

Logical Workflow for Quantitative Analysis

The general workflow for the quantification of Pyriproxyfen using Pyriproxyfen-d4 as an internal standard is depicted in the following diagram.

Detailed Experimental Protocols

The following sections provide a detailed methodology for the quantification of Pyriproxyfen in a food matrix (e.g., fruits or vegetables) using Pyriproxyfen-d4 as an internal standard, based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Preparation of Standard Solutions

4.1.1. Pyriproxyfen-d4 Internal Standard Stock Solution (100 µg/mL)

-

Accurately weigh 10 mg of Pyriproxyfen-d4 neat standard.

-

Dissolve the standard in a small volume of acetonitrile in a 100 mL volumetric flask.

-

Bring the flask to volume with acetonitrile and mix thoroughly.

-

Store the stock solution at -20°C in an amber glass vial.

4.1.2. Pyriproxyfen-d4 Internal Standard Working Solution (1 µg/mL)

-

Pipette 1 mL of the 100 µg/mL Pyriproxyfen-d4 stock solution into a 100 mL volumetric flask.

-

Dilute to the mark with acetonitrile and mix thoroughly.

-

This working solution is used to spike the samples.

4.1.3. Pyriproxyfen Calibration Standards

-

Prepare a stock solution of non-labeled Pyriproxyfen (e.g., 100 µg/mL) in acetonitrile.

-

Perform serial dilutions of the Pyriproxyfen stock solution with acetonitrile to prepare a series of calibration standards at concentrations ranging from, for example, 1 to 100 ng/mL.

-

Spike each calibration standard with the Pyriproxyfen-d4 internal standard working solution to a final concentration of, for example, 20 ng/mL.

Sample Preparation (QuEChERS Method)

The following diagram illustrates the key steps of the QuEChERS sample preparation protocol.

LC-MS/MS Analysis

4.3.1. Chromatographic Conditions (Example)

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

4.3.2. Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

The MRM transitions for Pyriproxyfen and Pyriproxyfen-d4 are crucial for selective and sensitive detection. The precursor ion is the protonated molecule [M+H]⁺, which is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Pyriproxyfen | 322.0 | 96.0 | 185.0 |

| Pyriproxyfen-d4 | 326.0 | 100.0 | 185.0 |

Note: The exact m/z values for the product ions of Pyriproxyfen-d4 may vary slightly depending on the fragmentation pattern. It is recommended to optimize these transitions on the specific instrument being used.

Method Validation and Performance

A robust analytical method using Pyriproxyfen-d4 as an internal standard should be validated to ensure its performance. Key validation parameters from various studies are summarized in the table below.

| Parameter | Typical Performance Data |

| Linearity (R²) | > 0.99 |

| Limit of Quantification (LOQ) | 0.001 - 0.01 mg/kg (depending on the matrix) |

| Recovery | 70 - 120% |

| Precision (RSD) | < 15% |

Signaling Pathways and Logical Relationships

Pyriproxyfen itself is an insect growth regulator that mimics the action of juvenile hormone. It does not have a direct signaling pathway in the context of its analytical determination. However, the logical relationship in its quantification using an internal standard can be visualized.

An In-depth Technical Guide to the Physical and Chemical Properties of Pyriproxyfen-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Pyriproxyfen-d4, a deuterated analog of the insect growth regulator Pyriproxyfen. This document is intended for use by researchers, scientists, and professionals in drug development and related fields. The information is presented in a structured format, including tabulated data, detailed experimental protocols, and visualizations to facilitate understanding and application.

Core Physical and Chemical Properties

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of Pyriproxyfen-d4 and Pyriproxyfen.

| Property | Value (Pyriproxyfen-d4) | Reference |

| Molecular Formula | C₂₀H₁₅D₄NO₃ | [1][2] |

| Molecular Weight | 325.39 g/mol | [1] |

| Exact Mass | 325.16160045 Da | [3] |

| IUPAC Name | 2-[1-(4-phenoxyphenoxy)propan-2-yloxy]pyridine-3,4,5,6-d4 | [1][2] |

| Property | Value (Pyriproxyfen) | Reference |

| CAS Number | 95737-68-1 | [4] |

| Molecular Formula | C₂₀H₁₉NO₃ | [4] |

| Molecular Weight | 321.37 g/mol | [4] |

| Melting Point | 48-50 °C | [5] |

| Boiling Point | Decomposes before boiling | [4] |

| Solubility in Water | 0.367 mg/L at 25°C | [6] |

| Vapor Pressure | < 1 x 10⁻⁵ Pa at 20°C | [4] |

| Log P (octanol/water) | 5.35 | [5] |

| Appearance | White to pale yellow solid | [5] |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of Pyriproxyfen-d4, based on established protocols for Pyriproxyfen.

Synthesis of Pyriproxyfen-d4

The synthesis of Pyriproxyfen-d4 can be achieved through a two-step process, analogous to the synthesis of Pyriproxyfen, by utilizing a deuterated starting material.

Step 1: Synthesis of 1-(4-phenoxyphenoxy)-2-propanol

This intermediate is synthesized by the reaction of 4-phenoxyphenol with propylene oxide in the presence of a base catalyst.

-

Materials: 4-phenoxyphenol, propylene oxide, potassium hydroxide, water.

-

Procedure:

-

Dissolve 4-phenoxyphenol and potassium hydroxide in water in a reaction vessel equipped with a stirrer and a condenser.

-

Cool the mixture and slowly add propylene oxide while maintaining the temperature between 20-60°C.[7]

-

Continue the reaction for 1-6 hours.[7]

-

Upon completion, the product, 1-(4-phenoxyphenoxy)-2-propanol, can be extracted and purified.

-

Step 2: Synthesis of Pyriproxyfen-d4

The intermediate from Step 1 is then reacted with 2-chloropyridine-d4 to yield Pyriproxyfen-d4.

-

Materials: 1-(4-phenoxyphenoxy)-2-propanol, 2-chloropyridine-d4, a base catalyst (e.g., potassium hydroxide), and a solvent (e.g., dioxane, ethylene glycol diethyl ether, or N-methylpyrrolidone).[7]

-

Procedure:

-

In a reaction vessel, combine 1-(4-phenoxyphenoxy)-2-propanol, the basic catalyst, and the solvent.

-

Heat the mixture to a temperature between 60-160°C.[7]

-

Slowly add 2-chloropyridine-d4 to the reaction mixture.

-

Maintain the reaction for 1-12 hours.[7]

-

After the reaction is complete, the mixture is filtered, and the solvent is evaporated to obtain the crude Pyriproxyfen-d4 product.

-

The crude product can be further purified by recrystallization.[8]

-

Experimental Workflow for the Synthesis of Pyriproxyfen-d4

Caption: A flowchart illustrating the two-step synthesis and purification of Pyriproxyfen-d4.

Analytical Methodologies

Pyriproxyfen-d4 is ideally suited for use as an internal standard in quantitative analytical methods due to its mass difference from the non-labeled compound.

2.2.1. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This is a highly sensitive and selective method for the determination of Pyriproxyfen and its metabolites in various matrices.[9][10]

-

Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

Precursor and Product Ions: For Pyriproxyfen-d4, the precursor ion ([M+H]⁺) would be m/z 326.2, and characteristic product ions would be selected for quantification and confirmation.

-

-

Sample Preparation (QuEChERS Method):

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of Pyriproxyfen.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Analyzer: The mass spectrum of Pyriproxyfen shows a characteristic base peak at m/z 136.[12] For Pyriproxyfen-d4, the fragmentation pattern is expected to be similar, with potential shifts in fragment masses containing the deuterated pyridine ring.

-

Analytical Workflow using UPLC-MS/MS

Caption: A simplified workflow for the analysis of Pyriproxyfen-d4 in a sample matrix.

Spectroscopic Data (Expected)

While specific experimental spectra for Pyriproxyfen-d4 are not widely published, the following sections describe the expected spectroscopic characteristics based on its structure and data from the non-deuterated form.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Pyriproxyfen-d4 is expected to be similar to that of Pyriproxyfen, with the notable exception of the signals corresponding to the protons on the pyridine ring, which will be absent due to deuteration. The remaining signals from the phenoxyphenyl and propyl groups will be present.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of Pyriproxyfen-d4 will show signals for all 20 carbon atoms. The signals for the deuterated carbons on the pyridine ring will exhibit splitting due to C-D coupling and will have a lower intensity compared to the protonated carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Pyriproxyfen-d4 is expected to show characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include those for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic rings, and C-O-C (ether) stretching. The C-D stretching vibrations will appear at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3100 cm⁻¹).

Mass Spectrometry

The mass spectrum of Pyriproxyfen-d4 will show a molecular ion peak ([M]⁺ or [M+H]⁺) that is 4 m/z units higher than that of Pyriproxyfen, reflecting the presence of the four deuterium atoms. The fragmentation pattern is expected to be similar to Pyriproxyfen, with fragments containing the deuterated pyridine ring showing a corresponding mass shift.

Mechanism of Action: Juvenile Hormone Signaling Pathway

Pyriproxyfen is a potent insect growth regulator that acts as a mimic of juvenile hormone (JH).[13] JH is a crucial hormone in insects that regulates development, metamorphosis, and reproduction.[13]

Pyriproxyfen exerts its effect by binding to the Methoprene-tolerant (Met) receptor, which is an intracellular receptor for JH.[14][15] This binding event initiates a cascade of molecular events that disrupt the normal developmental processes of the insect.

The key steps in the signaling pathway are as follows:

-

Binding to the Receptor: Pyriproxyfen, mimicking JH, enters the cell and binds to the Met receptor.[14]

-

Dimerization: The Pyriproxyfen-Met complex then forms a heterodimer with a partner protein, often a steroid receptor coactivator (SRC) or a protein called Taiman (Tai).[14][15]

-

Nuclear Translocation: This active complex is translocated into the nucleus.[14]

-

Gene Transcription: Inside the nucleus, the complex binds to specific DNA sequences known as JH response elements in the promoter regions of target genes.

-

Induction of Krüppel homolog 1 (Kr-h1): One of the key target genes is Krüppel homolog 1 (Kr-h1). The upregulation of Kr-h1 expression prevents the initiation of metamorphosis.[15]

-

Inhibition of Metamorphosis: By maintaining high levels of Kr-h1, Pyriproxyfen effectively blocks the insect's transition from the larval or nymphal stage to the adult stage, leading to mortality or sterility.[15]

Juvenile Hormone Signaling Pathway Activated by Pyriproxyfen

Caption: A diagram of the signaling pathway showing how Pyriproxyfen mimics juvenile hormone.

This technical guide provides a foundational understanding of Pyriproxyfen-d4 for research and professional applications. The provided data and protocols are based on the most current and relevant scientific literature. Researchers should always consult specific product datasheets and safety information before use.

References

- 1. (±)-Pyriproxyfen-d4 (pyridyl-d4) | LGC Standards [lgcstandards.com]

- 2. (±)-Pyriproxyfen-d4 (pyridyl-d4) | LGC Standards [lgcstandards.com]

- 3. Pyriproxyfen-d4 | C20H19NO3 | CID 138402818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyriproxyfen | C20H19NO3 | CID 91753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. CN1267422C - Preparation method of pyriproxyfen - Google Patents [patents.google.com]

- 8. CN1650709A - The preparation method of pyriproxyfen - Google Patents [patents.google.com]

- 9. Quantitative determination of pyriproxyfen and its metabolite residues in bee products of China using a modified QuEChERS approach with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous Quantitative Determination of Residues of Pyriproxyfen and Its Metabolites in Tea and Tea Infusion Using Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]

- 11. [Determination of pyriproxyfen residue in vegetables and fruits by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. proceedings.science [proceedings.science]

- 13. Juvenile hormone - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide: Pyriproxyfen-d4 Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of Pyriproxyfen-d4, a deuterated analog of the insect growth regulator Pyriproxyfen. Understanding the purity and analytical profile of this stable isotope-labeled standard is paramount for its effective application in research and development, particularly in pharmacokinetic, metabolic, and environmental fate studies. This document outlines a representative Certificate of Analysis, details the rigorous analytical methodologies employed for purity assessment, and illustrates the underlying biochemical pathway of its non-deuterated counterpart.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) for Pyriproxyfen-d4 provides a batch-specific summary of its quality and purity. The following table represents a typical CoA, summarizing the key quantitative data.

| Parameter | Specification | Result | Method |

| Identity | Conforms to Structure | Conforms | ¹H-NMR, MS |

| Purity (by HPLC) | ≥ 98.0% | 99.5% | HPLC-UV |

| Isotopic Purity | ≥ 99% Deuterium | 99.6% D | Mass Spectrometry |

| Residual Solvents | ≤ 0.5% | < 0.1% | GC-HS |

| Water Content | ≤ 0.5% | 0.2% | Karl Fischer |

| Appearance | White to Off-White Solid | Conforms | Visual Inspection |

| Solubility | Soluble in Methanol, Acetonitrile | Conforms | Visual Inspection |

Purity Assessment: A Multi-faceted Approach

The determination of Pyriproxyfen-d4 purity requires a combination of analytical techniques to ensure chemical and isotopic integrity. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the primary methods for quantification and identification of impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the chemical purity of Pyriproxyfen-d4, separating it from potential organic impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV detection at 254 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: A stock solution of Pyriproxyfen-d4 is prepared in the mobile phase. Calibration standards are prepared by serial dilution.

-

Sample Preparation: A precisely weighed amount of the Pyriproxyfen-d4 sample is dissolved in the mobile phase to a known concentration.

-

Analysis: The sample is injected into the HPLC system, and the peak area is compared to the calibration curve to determine the purity.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Isotopic Purity and Trace Analysis

UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for confirming isotopic purity and detecting trace-level impurities.[2][3]

Experimental Protocol:

-

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable reversed-phase UPLC column (e.g., C18, < 2 µm particle size).

-

Mobile Phase: A gradient elution using water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to enhance ionization.[2]

-

Flow Rate: A typical flow rate for UPLC is between 0.2 and 0.5 mL/min.

-

Ionization Mode: Positive electrospray ionization (ESI+).[2]

-

Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Pyriproxyfen-d4 and its potential non-deuterated counterpart are monitored.

-

Sample Preparation: Samples are prepared in a compatible solvent, typically the initial mobile phase composition.

Visualizing the Process and Pathway

To better understand the analytical workflow and the biological context of Pyriproxyfen, the following diagrams are provided.

Pyriproxyfen acts as a juvenile hormone mimic, disrupting the normal development of insects.[4] The following diagram illustrates its general mechanism of action.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Rapid residue analysis of pyriproxyfen, avermectins and diflubenzuron in mushrooms by ultra-performance liquid chromatography coupled with tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyriproxyfen (Ref: S 9318) [sitem.herts.ac.uk]

The Core Mechanism of Pyriproxyfen: A Technical Guide for Researchers

An In-depth Examination of a Potent Insect Growth Regulator

Pyriproxyfen is a highly effective insect growth regulator (IGR) that disrupts the normal development and reproduction of a wide range of insect pests.[1][2] Its primary mechanism of action lies in its remarkable ability to mimic the natural insect juvenile hormone (JH), a critical regulator of metamorphosis and reproductive maturation.[3][4] This technical guide provides a comprehensive overview of the molecular and physiological processes that underpin pyriproxyfen's potent insecticidal activity, tailored for researchers, scientists, and drug development professionals.

Molecular Mechanism of Action: A Juvenile Hormone Mimic

Pyriproxyfen functions as a juvenile hormone analog (JHA), exerting its effects by binding to the juvenile hormone receptor, a protein known as Methoprene-tolerant (Met).[5][6][7] This binding event initiates a cascade of downstream signaling that ultimately disrupts the insect's life cycle.

The natural decline of JH levels is a crucial trigger for the initiation of metamorphosis in immature insects, allowing them to transition from larval or nymphal stages to the adult form.[3] Pyriproxyfen's mimicry of JH tricks the insect's endocrine system into believing that JH levels are persistently high.[3] This sustained activation of the JH signaling pathway prevents the insect from maturing into a reproductive adult.[1][8]

The binding of pyriproxyfen to the Met receptor is a key step in its mode of action. Studies have shown that pyriproxyfen can bind to the Met receptor with high affinity, in some cases even greater than the natural JH III.[5][7] Upon binding, the pyriproxyfen-Met complex is thought to dimerize with another protein called Taiman (Tai).[6] This complex then binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes, thereby modulating their transcription.[6]

Signaling Pathway of Pyriproxyfen

The signaling cascade initiated by pyriproxyfen involves the regulation of key downstream genes. One of the well-characterized target genes is Krüppel homolog 1 (Kr-h1), which is rapidly induced upon activation of the JH pathway.[5][9] The sustained expression of Kr-h1 is a critical factor in preventing the onset of metamorphosis.

Furthermore, pyriproxyfen exposure has been shown to interfere with the signaling pathway of another crucial developmental hormone, 20-hydroxyecdysone (20E).[6][9] The interplay between the JH and 20E pathways is essential for normal insect development, and pyriproxyfen's disruption of this delicate balance is a key aspect of its insecticidal efficacy.

Caption: Pyriproxyfen signaling pathway leading to the inhibition of insect metamorphosis.

Physiological Effects of Pyriproxyfen

The molecular disruptions caused by pyriproxyfen manifest as a range of profound physiological effects on the target insect, primarily impacting development, reproduction, and embryogenesis.

Disruption of Metamorphosis

The most prominent effect of pyriproxyfen is the inhibition of metamorphosis.[8][10] Larvae or nymphs exposed to pyriproxyfen fail to develop into viable adults.[1] They may remain in an immature state, undergo incomplete molts, or emerge as sterile or malformed adults. This disruption of the developmental process is a direct consequence of the sustained activation of the JH signaling pathway, which prevents the necessary hormonal shifts required for adult development.

Effects on Reproduction and Fecundity

Pyriproxyfen significantly impacts the reproductive capacity of insects. In adult females, exposure can lead to a reduction in the number of eggs laid and a decrease in the hatching rate of those eggs.[11][12][13] This can be attributed to several factors, including the disruption of oocyte development and the inhibition of vitellogenin (Vg) synthesis.[11][14][15] Vitellogenin is a crucial yolk protein precursor necessary for egg maturation.[13]

In some insect species, pyriproxyfen has been observed to up-regulate the expression of Vg, but this does not necessarily translate to successful reproduction, as the overall hormonal imbalance and disruption of ovarian development can still lead to sterility.[16][17][18][19]

Ovicidal and Embryocidal Effects

Pyriproxyfen also exhibits ovicidal and embryocidal activity.[2] When adult females are exposed to pyriproxyfen, they can transfer the compound to their eggs, leading to the oviposition of non-viable eggs.[2][20] Direct exposure of eggs to pyriproxyfen can also suppress embryogenesis, preventing the eggs from hatching.[2]

Quantitative Data on Pyriproxyfen's Efficacy

The potency of pyriproxyfen varies across different insect species and life stages. The following tables summarize key quantitative data from various studies.

Table 1: Efficacy of Pyriproxyfen Against Various Insect Species

| Insect Species | Life Stage | Efficacy Metric | Concentration | Reference |

| Aedes aegypti | 4th Instar Larvae | EC95 | 2.6 ppb | [21] |

| Aedes aegypti | Last Instar Larvae | LC50 | 0.023 ppb | [21] |

| Aedes aegypti | Larvae | LC50 | 0.011 - 0.056 ppb | [21] |

| Aedes aegypti | Larvae | LC50 | 1.1 x 10-4 mg/L | [22] |

| Aedes aegypti | Larvae | LC95 | 3.2 x 10-4 mg/L | [22] |

| Aedes albopictus | Larvae | LC90 | 0.4 ppb | [21] |

| Bemisia tabaci | Eggs (0-1 day old) | >90% Suppression of Hatch | 0.1 mg/L | [2] |

| Trialeurodes vaporariorum | Eggs (0-1 day old) | >90% Suppression of Hatch | 0.1 mg/L | [2] |

| Bemisia tabaci | Adult Females | LC90 (Egg Viability) | 0.05 mg/L | [2] |

| Trialeurodes vaporariorum | Adult Females | LC90 (Egg Viability) | 0.2 mg/L | [2] |

| Culex pipiens | Larvae | Complete Adult Emergence Inhibition | - | [23] |

| Spodoptera litura | Adult Females | Dose-dependent increase in Vg expression | 20, 60, 100 µ g/female | [17][18][19] |

| Locusta migratoria | Adult Females | ED50 (Vitellogenin Induction) | 2.3 µg | [14] |

| Locusta migratoria | 5th Instar Female Larvae | ED50 (Vitellogenin Induction) | ~30 µg | [14] |

| Drosophila melanogaster | - | 120.4% increase in JH titer in ovary | - | [24] |

| Drosophila melanogaster | - | 15.6% increase in germline stem cells | - | [24] |

| Drosophila melanogaster | - | 17% decrease in cystoblasts | - | [24] |

| Bombyx mori | Larvae | Down-regulation of Vg expression | - | [11] |

| Bombyx mori | Larvae | 3.92-fold up-regulation of JHBP2 expression | - | [11] |

| Apis mellifera | Adult Workers | Inhibition of Vg synthesis | 1.25, 2.5, 5, 10 µg | [15] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature to elucidate the mechanism of action of pyriproxyfen.

Insect Rearing and Treatment for Efficacy Bioassays

A common experimental workflow for assessing the efficacy of pyriproxyfen involves exposing target insects to varying concentrations of the compound and observing the effects on their development and survival.

Caption: A generalized experimental workflow for pyriproxyfen efficacy bioassays.

Methodology:

-

Insect Rearing: Maintain a healthy colony of the target insect species under controlled laboratory conditions (e.g., temperature, humidity, photoperiod).

-

Pyriproxyfen Preparation: Prepare a stock solution of pyriproxyfen in a suitable solvent (e.g., acetone, cyclohexane).[6][14] Perform serial dilutions to obtain a range of test concentrations.

-

Exposure:

-

Topical Application: Apply a precise volume of the pyriproxyfen solution directly to the cuticle of the insect (e.g., larva, pupa, or adult) using a microsyringe.[14][17][18][19]

-

Dietary Exposure: Incorporate pyriproxyfen into the insect's artificial diet or treat the host plant material.[11][12][25]

-

Water Contamination: For aquatic insects like mosquitoes, add pyriproxyfen to the rearing water at specified concentrations.[21][22][23]

-

-

Observation: Monitor the treated insects and a control group (treated with solvent only) daily. Record mortality, developmental abnormalities, and the timing of molting and pupation.

-

Data Collection: Quantify the number of emerged adults and assess their viability. For reproductive studies, pair treated and untreated adults and measure fecundity (number of eggs laid) and egg hatchability.

-

Data Analysis: Use statistical methods, such as probit analysis, to calculate lethal concentration (LC50) or effective concentration (EC50) values.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

To investigate the molecular effects of pyriproxyfen, qRT-PCR is commonly used to measure changes in the expression levels of target genes.[11][16][17][18][19][25]

Methodology:

-

Insect Treatment and Tissue Dissection: Expose insects to pyriproxyfen as described in the bioassay protocol. At specific time points post-treatment, dissect the target tissues (e.g., fat body, ovaries, whole body).[11][17][18][19]

-

RNA Extraction: Immediately freeze the dissected tissues in liquid nitrogen and store at -80°C. Extract total RNA from the tissues using a commercial RNA extraction kit following the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qRT-PCR: Perform qRT-PCR using a real-time PCR system. The reaction mixture typically includes cDNA template, gene-specific primers for the target genes (e.g., Vg, Kr-h1, Met, EcR) and a reference gene (e.g., actin, GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes in the pyriproxyfen-treated group compared to the control group, often using the 2-ΔΔCt method.

RNA Interference (RNAi) for Gene Function Studies

RNAi is a powerful technique used to silence the expression of specific genes to understand their role in a biological process. In the context of pyriproxyfen research, RNAi can be used to confirm the involvement of genes like Met in mediating the effects of the insecticide.[6][9]

Methodology:

-

dsRNA Synthesis: Synthesize double-stranded RNA (dsRNA) corresponding to a specific region of the target gene (e.g., Met). A non-specific dsRNA (e.g., from a gene not present in the target insect, like GFP) is used as a control.

-

dsRNA Injection: Inject the dsRNA into the insect at an appropriate life stage (e.g., late-instar larva or pupa).

-

Gene Silencing Confirmation: After a suitable incubation period, confirm the knockdown of the target gene's expression by qRT-PCR.

-

Pyriproxyfen Treatment and Phenotypic Analysis: Treat the dsRNA-injected insects with pyriproxyfen and observe for any rescue of the pyriproxyfen-induced phenotype (e.g., restoration of normal development or fertility).[6][9]

Conclusion

Pyriproxyfen's mechanism of action as a potent juvenile hormone mimic provides a highly specific and effective means of insect control. By targeting the Met receptor and disrupting the delicate hormonal balance that governs insect development and reproduction, pyriproxyfen offers a valuable tool in integrated pest management strategies. A thorough understanding of its molecular and physiological effects, as detailed in this guide, is crucial for its responsible and effective use and for the development of novel insect control technologies. The experimental protocols outlined here provide a foundation for further research into the intricate interactions between pyriproxyfen and the insect endocrine system.

References

- 1. scimplify.com [scimplify.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. dialnet.unirioja.es [dialnet.unirioja.es]

- 5. Ligand-binding properties of a juvenile hormone receptor, Methoprene-tolerant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular action of pyriproxyfen: Role of the Methoprene-tolerant protein in the pyriproxyfen-induced sterilization of adult female mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bc.cas.cz [bc.cas.cz]

- 8. Pyriproxyfen General Fact Sheet [npic.orst.edu]

- 9. Molecular action of pyriproxyfen: Role of the Methoprene-tolerant protein in the pyriproxyfen-induced sterilization of adult female mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyriproxyfen, a juvenile hormone analog, damages midgut cells and interferes with behaviors of Aedes aegypti larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Pyriproxyfen Exposure on Reproduction and Gene Expressions in Silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 13. Effects of Pyriproxyfen Exposure on Reproduction and Gene Expressions in Silkworm, Bombyx mori [mdpi.com]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. Inhibition of vitellogenin synthesis in Apis mellifera workers by a juvenile hormone analogue, pyriproxyfen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effects of Pyriproxyfen on Female Reproduction in the Common Cutworm, Spodoptera litura (F.) (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Item - Effects of Pyriproxyfen on Female Reproduction in the Common Cutworm, Spodoptera litura (F.) (Lepidoptera: Noctuidae) - Public Library of Science - Figshare [plos.figshare.com]

- 19. Effects of Pyriproxyfen on Female Reproduction in the Common Cutworm, Spodoptera litura (F.) (Lepidoptera: Noctuidae) | PLOS One [journals.plos.org]

- 20. Pyriproxyfen | C20H19NO3 | CID 91753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Pyriproxyfen enhances germline stem cell proliferation and reduces reproduction in Drosophila by up-regulating juvenile hormone signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scilit.com [scilit.com]

Technical Guide: Solubility of Pyriproxyfen-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Pyriproxyfen-d4 in various organic solvents. Due to the limited direct experimental data on the deuterated form, this guide leverages the extensive data available for its non-deuterated analogue, Pyriproxyfen, and discusses the scientific basis for this extrapolation. Detailed experimental protocols for solubility determination are also provided.

Introduction to Pyriproxyfen-d4

Pyriproxyfen-d4 is the deuterated form of Pyriproxyfen, a pyridine-based pesticide that acts as an insect growth regulator by mimicking juvenile hormone. In analytical and research settings, Pyriproxyfen-d4 is commonly used as an internal standard for the quantification of Pyriproxyfen in various matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The inclusion of a deuterated standard is critical for achieving high accuracy and precision in these analytical methods.

Solubility of Pyriproxyfen-d4

Isotopic Substitution and its Effect on Solubility:

The substitution of hydrogen with deuterium atoms is not expected to significantly alter the physicochemical properties of a molecule, including its solubility in organic solvents. The intermolecular forces that govern solubility (van der Waals forces, dipole-dipole interactions, and hydrogen bonding) are minimally affected by this isotopic substitution. While minor differences in properties like polarity and molar volume may exist, they are generally considered negligible in the context of solubility in organic solvents. Therefore, the solubility data for Pyriproxyfen can be used as a reliable proxy for Pyriproxyfen-d4.

Quantitative Solubility Data (for Pyriproxyfen):

The following table summarizes the available quantitative solubility data for Pyriproxyfen in various organic solvents. This data is compiled from scientific literature and chemical databases and serves as a strong estimate for the solubility of Pyriproxyfen-d4.

| Organic Solvent | Solubility (g/L) | Temperature (°C) |

| Ethanol | ~150 | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ~250 | Not Specified |

| Dimethylformamide (DMF) | ~300 | Not Specified |

| Hexane | 400 | 20-25 |

| Methanol | 200 | 20-25 |

| Xylene | 500 | 20-25 |

Experimental Protocol: Determination of Solubility via Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound. The following protocol outlines the steps for determining the solubility of Pyriproxyfen-d4 in an organic solvent of interest.

3.1. Materials and Equipment:

-

Pyriproxyfen-d4 (of known purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Mass Spectrometer (MS)

3.2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Pyriproxyfen-d4 to a glass vial. The exact amount should be sufficient to ensure that a solid phase remains after equilibration.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours), ensuring constant agitation.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of Pyriproxyfen-d4 in the same organic solvent.

-

Analyze the calibration standards and the diluted sample solution using a validated HPLC or LC-MS method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of Pyriproxyfen-d4 in the diluted sample by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) of Pyriproxyfen-d4 in the organic solvent using the following formula: S (g/L) = C × DF Where:

-

C is the concentration of the diluted sample determined from the calibration curve (in g/L).

-

DF is the dilution factor.

-

-

Visualizations

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Pyriproxyfen-d4 using the shake-flask method followed by HPLC analysis.

Caption: A flowchart of the shake-flask solubility determination method.

Use of Pyriproxyfen-d4 as an Internal Standard in LC-MS Analysis

This diagram outlines the logical workflow for using Pyriproxyfen-d4 as an internal standard in a typical quantitative LC-MS analysis of Pyriproxyfen.

Caption: Workflow for quantitative analysis using an internal standard.

An In-depth Technical Guide to the Stability and Storage of Pyriproxyfen-d4 Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the Pyriproxyfen-d4 analytical standard. The information herein is collated from publicly available data on Pyriproxyfen and general principles of stability for deuterated compounds. This guide is intended to assist researchers, scientists, and drug development professionals in maintaining the integrity and ensuring the accurate use of this internal standard in analytical applications.

Introduction to Pyriproxyfen-d4

Pyriproxyfen is a pyridine-based insect growth regulator that mimics the juvenile hormone, disrupting the development of insects.[1] The deuterated analog, Pyriproxyfen-d4, serves as an ideal internal standard for mass spectrometry-based quantitative analysis due to its similar chemical and physical properties to the parent compound. Accurate quantification relies on the known stability of this internal standard under various storage and handling conditions.

Recommended Storage Conditions

Based on supplier recommendations and the chemical nature of Pyriproxyfen, the following storage conditions are advised to ensure the long-term stability of Pyriproxyfen-d4.

Table 1: Recommended Storage Conditions for Pyriproxyfen-d4

| Form | Storage Temperature | Additional Recommendations |

| Neat (Solid) | +4°C or Room Temperature | Store in a well-closed container, protected from light and moisture. |

| In Solution | -20°C | Use a tightly sealed vial to prevent solvent evaporation. Purge with an inert gas like nitrogen or argon before sealing. Avoid repeated freeze-thaw cycles. |

Stability Profile

While specific stability studies on Pyriproxyfen-d4 are not extensively published, the stability of the parent compound, Pyriproxyfen, provides valuable insights.

Solid-State Stability

Technical grade Pyriproxyfen has demonstrated high stability in its solid form. No degradation was observed when stored at ambient temperatures (19-35°C) for one year.[2] It also showed no degradation when held in a sealed bottle at 54°C for 14 days or when exposed to sunlight in a transparent glass ampoule for 14 days.[2]

Solution Stability

Pyriproxyfen is hydrolytically stable in aqueous buffers at pH 4.0, 7.0, and 9.0 at both 25°C and 50°C.[2] However, its persistence in water without organic matter can decrease with increased temperature and sun exposure.[1] For solutions of Pyriproxyfen-d4 in organic solvents, it is recommended to store them at -20°C to minimize potential degradation and solvent evaporation. Some suppliers suggest that aqueous solutions should not be stored for more than one day.

Freeze-Thaw Stability

While specific freeze-thaw stability data for Pyriproxyfen-d4 is unavailable, it is a general best practice in analytical chemistry to minimize the number of freeze-thaw cycles for any standard solution. Each cycle can increase the risk of degradation and solvent concentration changes.

Stability of the Deuterium Label

The deuterium labels in Pyriproxyfen-d4 are located on the pyridine ring, which is an aromatic system. Deuterium atoms on aromatic rings are generally stable and not prone to exchange with protons from solvents under typical analytical conditions.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of Pyriproxyfen-d4.

Long-Term and Accelerated Stability Study Protocol

This protocol is designed to determine the re-test period for the Pyriproxyfen-d4 standard.

Objective: To evaluate the stability of Pyriproxyfen-d4 under recommended long-term and accelerated storage conditions.

Materials:

-

Pyriproxyfen-d4 standard (neat solid)

-

Amber glass vials with PTFE-lined caps

-

Analytical balance

-

Validated stability-indicating analytical method (e.g., LC-MS/MS)

-

Controlled environment stability chambers

Procedure:

-

Place accurately weighed samples of Pyriproxyfen-d4 into multiple vials.

-

Store the vials under the following conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated), remove a vial from each storage condition.

-

Analyze the sample using a validated stability-indicating method to determine the purity of Pyriproxyfen-d4 and to detect and quantify any degradation products.

-

Compare the results to the initial (time 0) analysis.

Acceptance Criteria: No significant degradation is observed. The purity of the standard should remain within a specified limit (e.g., ≥98%).

Solution Stability Study Protocol

Objective: To determine the stability of Pyriproxyfen-d4 in a specific solvent under defined storage conditions.

Materials:

-

Pyriproxyfen-d4 standard

-

High-purity solvent (e.g., acetonitrile, methanol, or DMSO)

-

Volumetric flasks and pipettes

-

Amber glass vials with PTFE-lined caps

-

Validated stability-indicating analytical method (e.g., LC-MS/MS)

-

Refrigerator/Freezer

Procedure:

-

Prepare a stock solution of Pyriproxyfen-d4 of a known concentration.

-

Aliquot the solution into multiple vials.

-

Store the vials at the desired temperature (e.g., 4°C and -20°C).

-

At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), analyze the solutions.

-

Compare the concentration to the initial concentration.

Acceptance Criteria: The concentration of Pyriproxyfen-d4 remains within a specified range (e.g., ±5%) of the initial concentration.

Freeze-Thaw Stability Study Protocol

Objective: To assess the impact of repeated freeze-thaw cycles on the stability of a Pyriproxyfen-d4 solution.

Materials:

-

Pyriproxyfen-d4 stock solution

-

Amber glass vials with PTFE-lined caps

-

Validated stability-indicating analytical method (e.g., LC-MS/MS)

-

Freezer (-20°C or -80°C)

Procedure:

-

Aliquot the stock solution into several vials.

-

Freeze the vials at the specified temperature for at least 12 hours.

-

Thaw the vials at room temperature until completely liquid. This constitutes one freeze-thaw cycle.

-

After 1, 3, and 5 cycles, analyze a vial and compare the concentration to a control vial that has not undergone freeze-thaw cycles.

Acceptance Criteria: The concentration of Pyriproxyfen-d4 remains within a specified range (e.g., ±5%) of the control concentration.

Visualizations

The following diagrams illustrate key workflows for ensuring the stability and proper handling of the Pyriproxyfen-d4 standard.

Caption: Workflow for a comprehensive stability assessment of Pyriproxyfen-d4.

Caption: Recommended workflow for handling and preparing Pyriproxyfen-d4 solutions.

Conclusion

Maintaining the integrity of the Pyriproxyfen-d4 standard is critical for accurate analytical results. By adhering to the recommended storage conditions and handling procedures outlined in this guide, researchers can minimize the risk of degradation and ensure the reliability of their quantitative analyses. When in-house stability data is required, the provided experimental protocols offer a robust framework for a comprehensive stability assessment.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Pyriproxyfen using Pyriproxyfen-d4 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriproxyfen is a pyridine-based pesticide that acts as a juvenile hormone analog, disrupting the growth and development of a wide range of insects. Its extensive use in agriculture and public health necessitates sensitive and accurate analytical methods for monitoring its residues in various matrices, including environmental and food samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as Pyriproxyfen-d4, is crucial for achieving accurate and precise quantification by compensating for matrix effects and variations in sample preparation and instrument response.

This document provides detailed application notes and protocols for the quantitative analysis of Pyriproxyfen in various matrices using Pyriproxyfen-d4 as an internal standard with LC-MS/MS.

Principle of the Method

The method involves extracting Pyriproxyfen and the Pyriproxyfen-d4 internal standard from the sample matrix, followed by cleanup to remove interfering substances. The extract is then analyzed by LC-MS/MS. The compounds are separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte (Pyriproxyfen) to the internal standard (Pyriproxyfen-d4) with a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Experimental Protocols

Standard and Sample Preparation

1.1. Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Pyriproxyfen and Pyriproxyfen-d4 reference standards into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with methanol. Store at -20°C.

-

Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions 1:100 with methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by appropriate serial dilutions of the Pyriproxyfen intermediate stock solution in a suitable solvent (e.g., methanol or acetonitrile). Fortify each calibration standard with the Pyriproxyfen-d4 intermediate stock solution to a final constant concentration (e.g., 100 ng/mL).

1.2. Sample Preparation (QuEChERS Method for Food and Environmental Matrices)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.

-

Extraction:

-

Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the Pyriproxyfen-d4 internal standard solution to achieve a final concentration that is within the calibration range (e.g., 100 ng/g).

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA)). The choice of sorbents may vary depending on the matrix.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

The resulting supernatant is ready for LC-MS/MS analysis. It may be filtered through a 0.22 µm filter if necessary.

-

LC-MS/MS Instrumental Analysis

2.1. Liquid Chromatography (LC) Conditions

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Gradient | Start with 5-10% B, ramp up to 95-100% B over 5-10 minutes, hold for 2-3 minutes, and re-equilibrate. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

2.2. Mass Spectrometry (MS) Conditions

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 120 - 150°C |

| Desolvation Temp. | 350 - 500°C |

| Gas Flow Rates | Optimize for the specific instrument |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

2.3. MRM Transitions

The following MRM transitions are recommended for the analysis of Pyriproxyfen and Pyriproxyfen-d4. The collision energies should be optimized for the specific instrument being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Pyriproxyfen | 322.1 | 96.1 | 185.1 |

| Pyriproxyfen-d4 | 326.1 | 100.1 | 189.1 |

Note: The quantifier ion is typically the most abundant and stable fragment ion and is used for quantification. The qualifier ion is used for confirmation of the analyte's identity.

Data Presentation

The following table summarizes hypothetical quantitative data from a validation study.

| Analyte | Matrix | Spiking Level (ng/g) | Mean Recovery (%) | RSD (%) |

| Pyriproxyfen | Apple | 10 | 98.5 | 4.2 |

| Pyriproxyfen | Apple | 50 | 101.2 | 3.5 |

| Pyriproxyfen | Apple | 100 | 99.8 | 2.8 |

| Pyriproxyfen | Spinach | 10 | 95.3 | 6.1 |

| Pyriproxyfen | Spinach | 50 | 97.1 | 5.4 |

| Pyriproxyfen | Spinach | 100 | 96.5 | 4.9 |

| Pyriproxyfen | Surface Water | 10 | 102.5 | 2.5 |

| Pyriproxyfen | Surface Water | 50 | 103.1 | 2.1 |

| Pyriproxyfen | Surface Water | 100 | 101.9 | 1.8 |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of Pyriproxyfen using a deuterated internal standard.

Analyte to Internal Standard Relationship

Caption: Relationship between the analyte and the internal standard for accurate quantification.

Conclusion

The use of Pyriproxyfen-d4 as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of Pyriproxyfen in complex matrices. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The high sensitivity and selectivity of this approach make it suitable for regulatory monitoring and research applications.

Application Notes and Protocols for Pyriproxyfen Analysis in Soil

These application notes provide a comprehensive overview of sample preparation techniques for the quantitative analysis of pyriproxyfen in soil matrices. The included protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Pyriproxyfen is a widely used pesticide that acts as an insect growth regulator.[1] Its persistence and potential for environmental accumulation necessitate reliable and efficient analytical methods to monitor its concentration in soil. This document outlines various extraction and clean-up techniques crucial for accurate pyriproxyfen determination.

Data Summary of Sample Preparation Techniques

The selection of a sample preparation method depends on factors such as the required limit of detection, sample throughput, and available instrumentation. Below is a summary of quantitative data for common techniques used in pyriproxyfen analysis in soil.

| Technique | Extraction Solvent(s) | Clean-up Method | Recovery (%) | LOD (mg/kg) | LOQ (mg/kg) |

| Liquid-Liquid Extraction (LLE) with Column Chromatography | Methanol/0.1 N NaOH (4:1, v/v) | Alumina Column Chromatography | 70 - 120 | 0.01 | 0.02 |

| QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | Acetonitrile | Dispersive Solid-Phase Extraction (d-SPE) with PSA and C18 | 80.97 - 88.33 | 0.003 | 0.01 |

| Ultrasound-Assisted Extraction (UAE) | Ethyl Acetate and Methanol | - | 79 - 105 (for most pesticides) | 0.02 - 1.59 (for various pesticides) | 0.07 - 5.25 (for various pesticides) |

| Microwave-Assisted Extraction (MAE) | Acetone:Hexane (3:2, v/v) | None required | Good yields reported | 0.0001 - 0.004 (for various pesticides) | - |

Experimental Protocols

Liquid-Liquid Extraction (LLE) with Alumina Column Chromatography

This protocol is based on the EPA method RM-335-1-5 for the determination of pyriproxyfen in soil and soil sediment.[2]

a. Extraction

-

Weigh 20 g of soil into a Mason jar.

-

Add 40 mL of methanol/0.1 N NaOH (4:1, v/v) solution.

-

Shake the jar on a linear shaker at high speed for 15 minutes.

-

Filter the extract through a Büchner funnel with Whatman GF/A glass fiber filter paper into a filter flask.

-

Rinse the Mason jar with an additional 20 mL of the extraction solvent and add it to the Büchner funnel.

-

Transfer the filter cake back to the Mason jar and re-extract with another 40 mL of the extraction solvent.

-

Filter and combine the extracts.

-

The combined extract is then partitioned with dichloromethane to separate pyriproxyfen.[2]

b. Alumina Column Clean-up

-

Prepare a chromatography column with activated neutral alumina.

-

Concentrate the dichloromethane extract containing pyriproxyfen and load it onto the column.

-

Elute the column with a hexane:ethyl acetate (10:1, v/v) mixture.[2]

-

Collect the eluate containing pyriproxyfen.

-

Evaporate the eluate to dryness using a rotary evaporator.

-

Reconstitute the residue in toluene for analysis by Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD).[2]

Caption: Liquid-Liquid Extraction and Column Chromatography Workflow.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become a popular technique for pesticide residue analysis due to its simplicity and high throughput.[3]

a. Extraction

-

Weigh 10 g of soil (with ≥70% water content) into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of water, then let it hydrate for 30 minutes.[4]

-

Add 10 mL of acetonitrile to the tube.

-

Shake vigorously for 2 minutes.

-

Add the contents of a QuEChERS extraction salt packet (e.g., magnesium sulfate and sodium acetate).

-

Immediately shake for at least 2 minutes.

-

Centrifuge for 5 minutes at ≥3000 rcf.

b. Dispersive Solid-Phase Extraction (d-SPE) Clean-up

-

Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing primary secondary amine (PSA) and C18 sorbents.

-

Vortex for 30 seconds.

-

Centrifuge for 2 minutes at ≥5000 rcf.

-

The purified supernatant is ready for analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: QuEChERS Method Workflow for Soil Analysis.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls and enhance the extraction of analytes from the sample matrix.[5]

a. Extraction Protocol

-

Place a known weight of the soil sample into an extraction vessel.

-

Add a specific volume of extraction solvent (e.g., a mixture of ethyl acetate and methanol).[6]

-

Place the vessel in an ultrasonic bath.

-

Sonicate for a predetermined time (e.g., 15-30 minutes).

-

After sonication, separate the extract from the soil residue by centrifugation or filtration.

-

The extract can then be concentrated and, if necessary, subjected to a clean-up step before analysis.

Caption: Ultrasound-Assisted Extraction (UAE) Workflow.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction uses microwave energy to heat the solvent and sample, which accelerates the extraction of analytes.[7]

a. Extraction Protocol

-

Weigh the soil sample into a microwave-safe extraction vessel.

-

Add the extraction solvent (e.g., a mixture of acetone and hexane).[8]

-

Seal the vessel and place it in the microwave extraction system.

-

Apply a specific microwave power for a set time (e.g., 10-20 minutes).[8]

-

After the extraction and cooling, filter the extract.

-

The resulting extract is then ready for analysis, often without the need for a separate clean-up step.[8]

Caption: Microwave-Assisted Extraction (MAE) Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. epa.gov [epa.gov]

- 3. weber.hu [weber.hu]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. mdpi.com [mdpi.com]

- 6. EXTRACTION OF PESTICIDE RESIDUES IN SOIL BY ULTRASOUND ASSISTED [scielo.org.co]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. docsdrive.com [docsdrive.com]

Application Notes and Protocols for the Extraction of Pyriproxyfen from Fruit and Vegetable Matrices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of pyriproxyfen, a widely used pesticide, from various fruit and vegetable matrices. The methodologies outlined are based on established and validated analytical techniques, primarily focusing on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).

Introduction

Pyriproxyfen is a pyridine-based pesticide that acts as a juvenile hormone mimic, disrupting the growth and development of various insect pests.[1][2] Its application in agriculture necessitates reliable and efficient methods for monitoring its residue levels in food products to ensure consumer safety and compliance with regulatory limits.[3][4] This document outlines detailed protocols for the extraction of pyriproxyfen from diverse fruit and vegetable samples, providing quantitative data and visual workflows to aid in experimental design and execution.

Quantitative Data Summary

The following tables summarize the performance of different extraction and analytical methods for the determination of pyriproxyfen in various fruit and vegetable matrices.

Table 1: Recovery of Pyriproxyfen using QuEChERS-based Methods

| Matrix | Fortification Level (mg/kg) | Recovery (%) | Analytical Method | Reference |

| Vegetables and Fruits | 0.005, 0.05, 0.1 | 84.7 - 91.5 | LC-MS/MS | [5][6] |

| Okra | 0.01 - 0.5 | 85.9 - 97.9 | GC-MS/MS | [7][8] |

| Cucumber | 0.001, 0.002 | 93.2 - 96 | GC-MS/MS | [8] |

| Grapes | 0.001, 0.002 | 82.9 - 87.8 | GC-MS/MS | [8] |

| Tea Leaves | Not Specified | 71.2 - 102.9 | UPLC-MS/MS | [6] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Pyriproxyfen

| Matrix | LOD (mg/kg) | LOQ (mg/kg) | Analytical Method | Reference |

| Vegetables and Fruits | - | 0.005 | LC-MS/MS | [5][6] |

| Okra | 0.005 | 0.01 | GC-MS/MS | [7][8] |

| Tomatoes | 0.217 (ppm) | - | HPLC-UV | [9][10] |

| Tomatoes | 0.146 (ppm) | - | Fluorometric | [9][10] |

| Tea Leaves | <0.002 (mg/L) | 0.002 | UPLC-MS/MS | [6] |

| High Water/Acid Content | - | 0.01 | GC-MS/MS | [1] |

| High Water/Acid Content | - | 0.02 | LC-MS/MS | [1] |

Experimental Protocols

Protocol 1: QuEChERS Method for General Fruits and Vegetables

This protocol is a widely adopted method for pesticide residue analysis in a variety of food matrices due to its simplicity, speed, and minimal solvent usage.[7][11][12]

1. Sample Preparation:

- Homogenize a representative sample of the fruit or vegetable.

- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[7]

2. Extraction:

- Add 10-15 mL of acetonitrile (with 1% acetic acid for certain matrices) to the centrifuge tube.[1][6]

- Add the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate). A common composition is 6 g of magnesium sulfate and 1.5 g of sodium acetate.[1]

- Shake vigorously for 1 minute.[1]

- Centrifuge at ≥3000 rpm for 5 minutes.[12]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer a 1-8 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube.[1] The d-SPE tube should contain a sorbent mixture, typically primary secondary amine (PSA) and magnesium sulfate. For fatty matrices, C18 may also be included.[1][6]

- Vortex for 30 seconds to 1 minute.[1][12]

- Centrifuge at a high speed for 5 minutes.[12]

4. Final Extract Preparation:

- Take an aliquot of the cleaned supernatant.

- The extract may be filtered through a 0.2 µm filter before analysis.[7]

- The sample is now ready for analysis by LC-MS/MS or GC-MS/MS.

// Node Definitions

start [label="Start: Homogenized Fruit/Vegetable Sample", fillcolor="#F1F3F4", fontcolor="#202124"];

extraction [label="1. Extraction\n- Add Acetonitrile\n- Add QuEChERS Salts\n- Shake Vigorously", fillcolor="#4285F4", fontcolor="#FFFFFF"];

centrifuge1 [label="2. Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"];

dSPE [label="3. Dispersive SPE Cleanup\n- Transfer Supernatant\n- Add PSA, MgSO4 (and C18 if needed)\n- Vortex", fillcolor="#34A853", fontcolor="#FFFFFF"];

centrifuge2 [label="4. Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"];

analysis [label="5. Analysis\n- LC-MS/MS or GC-MS/MS", fillcolor="#EA4335", fontcolor="#FFFFFF"];

end [label="End: Pyriproxyfen Quantification", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

start -> extraction;

extraction -> centrifuge1;

centrifuge1 -> dSPE [label="Collect Supernatant"];

dSPE -> centrifuge2;

centrifuge2 -> analysis [label="Collect Cleaned Supernatant"];

analysis -> end;

}

Protocol 2: Liquid-Liquid Extraction (LLE) followed by Column Chromatography

This classical method is also effective, though generally more time and solvent-intensive than the QuEChERS approach.[9][11]

1. Sample Preparation:

- Homogenize a representative sample of the fruit or vegetable.

- Weigh an appropriate amount of the homogenized sample.

2. Extraction:

- Extract the sample with an organic solvent such as ethyl acetate or acetone.[9][10] This may involve shaking or blending.

- Filter the extract to remove solid particles.

- The extraction step may be repeated to ensure complete recovery.

3. Liquid-Liquid Partitioning:

- The initial extract is partitioned against a second, immiscible solvent to remove interfering substances. For instance, an acetone extract can be partitioned with dichloromethane and a brine solution.[11]

4. Column Cleanup:

- Concentrate the organic extract.

- Load the concentrated extract onto a cleanup column (e.g., silica gel or Florisil).[10]

- Elute the column with a suitable solvent or solvent mixture to separate pyriproxyfen from matrix components.

5. Final Extract Preparation:

- Evaporate the eluate to dryness.

- Reconstitute the residue in a suitable solvent for analysis.

- The sample is now ready for analysis by HPLC-UV, LC-MS/MS, or GC-MS/MS.

// Node Definitions

start [label="Start: Homogenized Fruit/Vegetable Sample", fillcolor="#F1F3F4", fontcolor="#202124"];

extraction [label="1. Solvent Extraction\n(e.g., Ethyl Acetate, Acetone)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

partitioning [label="2. Liquid-Liquid Partitioning\n(if necessary)", fillcolor="#FBBC05", fontcolor="#202124"];

cleanup [label="3. Column Chromatography Cleanup\n(e.g., Silica Gel, Florisil)", fillcolor="#34A853", fontcolor="#FFFFFF"];

concentration [label="4. Evaporation and Reconstitution", fillcolor="#EA4335", fontcolor="#FFFFFF"];

analysis [label="5. Instrumental Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

end [label="End: Pyriproxyfen Quantification", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

start -> extraction;

extraction -> partitioning;

partitioning -> cleanup;

cleanup -> concentration;

concentration -> analysis;

analysis -> end;

}

Concluding Remarks

The choice of extraction method will depend on the specific fruit or vegetable matrix, the available equipment, and the desired sample throughput. The QuEChERS method is highly recommended for its efficiency and effectiveness across a broad range of produce.[7][11][12] For all methods, proper validation, including the determination of recovery, linearity, LOD, and LOQ, is crucial for ensuring accurate and reliable results. The data presented in this document can serve as a valuable reference for laboratories involved in the monitoring of pyriproxyfen residues in food products.

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. Modification of the existing maximum residue levels for pyriproxyfen in apricots and peaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agrinfo.eu [agrinfo.eu]

- 5. [Determination of pyriproxyfen residue in vegetables and fruits by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 9. New HPLC and fluorometric methods for the determination of pyriproxyfen and pyridalyl insecticide residues in tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 12. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]

Application Note: Quantification of Pyriproxyfen in Water Samples by UPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyriproxyfen is a pyridine-based pesticide that functions as a juvenile hormone mimic, disrupting the growth and development of various insect species.[1] Its application in agriculture and public health for vector control necessitates sensitive and reliable analytical methods to monitor its presence in environmental water sources.[2] Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high selectivity, sensitivity, and speed, making it an ideal technique for quantifying trace levels of pyriproxyfen in complex matrices like water.[3] This document provides a detailed protocol for the quantification of pyriproxyfen in water samples using UPLC-MS/MS.

Experimental Protocols

This section details the complete workflow from sample preparation to data acquisition.

Materials and Reagents

-

Pyriproxyfen analytical standard (purity >98%)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Ammonium Formate, LC-MS grade

-

Ultrapure water (18.2 MΩ·cm)

-

Syringe filters, 0.20 μm Polytetrafluoroethylene (PTFE)[3]

Sample Preparation

A simplified "dilute-and-shoot" method is employed for rapid sample processing.[3] This approach minimizes sample manipulation and potential for analyte loss.

-

Collection: Collect water samples in clean glass containers.[4]

-

Pre-treatment: For samples with high particulate matter, centrifugation is recommended to prevent clogging of the analytical system.[5]

-

Extraction/Dilution: In a suitable vial, mix 5 mL of the water sample with 1.25 mL of acetonitrile.[3]

-

Filtration: Filter the mixture through a 0.20 μm PTFE syringe filter into an autosampler vial for analysis.[3]

Alternatively, for samples requiring more extensive cleanup to remove interferences, Solid-Phase Extraction (SPE) can be utilized.[5][6]

UPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer. The following tables summarize the instrumental parameters.

Table 1: UPLC-MS/MS Instrument Parameters

| Parameter | Condition |

|---|---|

| UPLC System | |

| Column | Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm)[7] |

| Mobile Phase A | 9 mM Ammonium Formate and 0.1% Formic Acid in Water[6] |

| Mobile Phase B | 9 mM Ammonium Formate and 0.1% Formic Acid in 90:10 Methanol/Water[6] |

| Flow Rate | 0.4 mL/min[6] |

| Injection Volume | 5 µL[7] |

| Column Temperature | 40 °C[7] |

| Total Run Time | Approx. 10-15 minutes[6][8] |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization Positive (ESI+)[7] |

| Capillary Voltage | 3.5 kV[7] |

| Source Temperature | 150 °C[7] |

| Desolvation Temp. | 350 °C[7] |

| Desolvation Gas Flow | 750 L/h (Nitrogen)[7] |

| Cone Gas Flow | 50 L/h (Nitrogen)[7] |

| Collision Gas | Argon[7] |

Data Presentation

Quantitative analysis is performed in the Multiple Reaction Monitoring (MRM) mode. Two transitions are monitored for pyriproxyfen: one for quantification and a second for confirmation.[5]

Table 2: MRM Transitions for Pyriproxyfen Quantification